



An In-Depth Technical Guide to the Ionizable Lipid SM-102

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Compound of Interest					
Compound Name:	Ionizable lipid-2				
Cat. No.:	B12376225	Get Quote			

Disclaimer: The term "**lonizable lipid-2**" does not correspond to a standardized chemical name in publicly available scientific literature. This guide focuses on the well-characterized and clinically significant ionizable lipid, SM-102, as a representative example to fulfill the detailed technical requirements of your request. SM-102 is a key component in the Moderna COVID-19 mRNA vaccine.

lonizable lipids are a critical class of synthetic lipids that are essential for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery, including mRNA vaccines and therapeutics. [1] These lipids are engineered to have a pKa that allows them to be positively charged at a low pH (typically during the LNP formulation process and within the acidic environment of endosomes) and neutral at physiological pH. This pH-responsive behavior is crucial for encapsulating negatively charged nucleic acids and for their subsequent release into the cytoplasm of target cells.[2]

Chemical Structure of SM-102

SM-102 is a synthetic amino lipid with a tertiary amine headgroup, a branched lipid tail, and ester bonds that allow for its biodegradation. Its IUPAC name is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.[1][2]

Chemical Formula: C44H87NO5[1]

Molecular Weight: 710.18 g/mol [1]



CAS Number: 2089251-47-6[1][2]

Chemical Structure:

Quantitative Data

The physicochemical properties of lipid nanoparticles are critical for their stability, safety, and efficacy. The following tables summarize key quantitative data for LNPs formulated with SM-102.

Table 1: Physicochemical Properties of SM-102 and Formulated LNPs

Parameter	Value	Reference
SM-102 pKa	6.68	[3]
LNP Formulation Molar Ratio	SM- 102:DSPC:Cholesterol:PEG- lipid	
50:10:38.5:1.5	[4]	_
48:10:40:2 (with DOPE instead of DSPC)	[5]	

Table 2: Characterization of SM-102 LNPs for mRNA Delivery



LNP Formulation	Particle Size (Z-average, nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
SM-102 LNPs with mRNA	~115	-	>80	[6]
SM-102 LNPs with mRNA	~200 (without mRNA), reduced with mRNA	Non- homogeneous (without mRNA)	-	[7]
SM-102 LNPs with mRNA	80-90	< 0.2	>95	[8]
SM-102 LNPs with mRNA	60-65	< 0.15	>70 (at lipid:mRNA > 2:1)	[9]
SM-102 LNPs with mRNA	80-100	< 0.2	96-100	[10]

Experimental Protocols Synthesis of SM-102

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis route for SM-102 has been described. The final step typically involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[1][2] A schematic of the synthesis route is presented below.



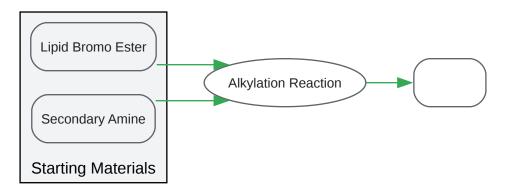


Figure 1. Synthesis Route of SM-102



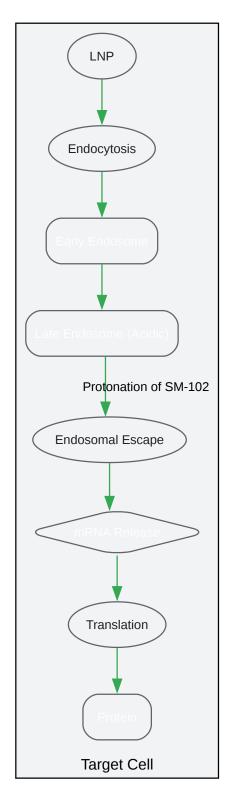


Figure 2. LNP-Mediated mRNA Delivery Pathway

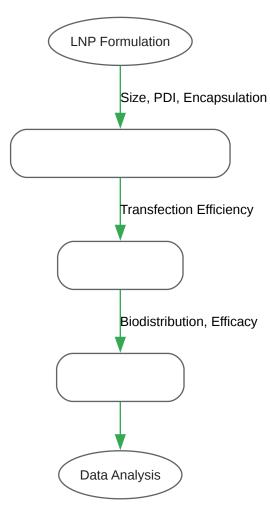


Figure 3. Experimental Workflow

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